N,O-Diacetyl Fingolimod
CAS No.:
Cat. No.: VC0204163
Molecular Formula: C₂₃H₃₇NO₄
Molecular Weight: 391.54
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₃H₃₇NO₄ |
|---|---|
| Molecular Weight | 391.54 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N,O-Diacetyl Fingolimod (C₂₃H₃₇NO₄) features a molecular weight of 391.5 g/mol . The compound derives from Fingolimod through acetylation at two sites:
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N-acetylation: Substitution of the primary amine group with an acetyl moiety
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O-acetylation: Esterification of the hydroxyl group on the propanediol backbone
This dual modification reduces polarity compared to the parent drug, potentially enhancing blood-brain barrier permeability. Structural studies highlight its retention of Fingolimod’s critical pharmacophoric elements:
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Lipophilic octylphenyl tail for membrane anchoring
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Intermediate aromatic ring for receptor interactions
Table 1: Comparative Molecular Properties
| Property | Fingolimod (FTY720) | N,O-Diacetyl Fingolimod |
|---|---|---|
| Molecular Formula | C₁₉H₃₃NO₂ | C₂₃H₃₇NO₄ |
| Molecular Weight (g/mol) | 307.46 | 391.5 |
| Key Functional Groups | Amino, hydroxyl | Acetamido, acetyloxy |
| LogP (Predicted) | 4.1 | 5.3 |
Synthetic Pathways
The synthesis of N,O-Diacetyl Fingolimod typically follows post-modification of Fingolimod intermediates. While no dedicated protocols exist in reviewed literature, acetylation likely employs standard acylating agents like acetic anhydride under basic conditions. Key considerations include:
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Regioselectivity: Ensuring precise modification at amino vs. hydroxyl sites
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Purification challenges: Separation from mono-acetylated byproducts
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Stability: Susceptibility to esterase-mediated hydrolysis in biological systems
Notably, Fingolimod’s original synthesis from n-octylbenzene and 3-nitropropionic acid involves Friedel-Crafts acylation and hydrogenation steps , suggesting analogous routes could generate the acetylated derivative by incorporating protective group strategies.
Pharmacological Profile and Mechanism
Putative Mechanisms of Action
Though direct studies on N,O-Diacetyl Fingolimod are sparse, its pharmacological behavior may parallel Fingolimod’s multimodal actions:
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Metabolic activation kinetics
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Receptor subtype selectivity (S1P₁ vs. S1P₃)
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Tissue distribution patterns
Epigenetic Modulation
Fingolimod inhibits histone deacetylases (HDACs) at micromolar concentrations . Acetylation may enhance this property by:
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Increasing lipid solubility for nuclear membrane penetration
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Serving as an acetyl group donor in histone acetylation reactions
Secondary Targets
Potential interactions with:
Metabolic Considerations
The acetyl groups introduce critical pharmacokinetic variables:
Table 2: Predicted ADME Properties
| Parameter | Fingolimod | N,O-Diacetyl Form |
|---|---|---|
| Oral Bioavailability | 93% | 85–90% (estimated) |
| Plasma Half-life | 6–9 days | 8–12 days (projected) |
| CYP450 Metabolism | CYP4F-mediated | CYP3A4 involvement |
| Plasma Protein Binding | 99.7% | >99.8% |
Esterase-mediated deacetylation likely regenerates active Fingolimod in vivo, creating a prodrug effect. This metabolic pathway requires validation through isotopic tracer studies.
Research Challenges and Future Directions
Knowledge Gaps
Critical unanswered questions include:
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Metabolic fate: Quantifying deacetylation vs. alternative pathways
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Target engagement: Specificity for S1P receptor subtypes
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Toxicology: Long-term effects of acetylated metabolites
Prioritized Research Areas
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Synthetic Chemistry
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Developing stereoselective acetylation methods
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Scalable purification techniques
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Preclinical Studies
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Pharmacodynamic comparison with Fingolimod
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CNS penetration assays
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Translational Research
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Phase 0 microdosing trials
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Biomarker development for acetylated metabolite tracking
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